molecular formula C8H5FN2O3 B13650790 5-Fluoro-3-methoxy-2-nitrobenzonitrile

5-Fluoro-3-methoxy-2-nitrobenzonitrile

Cat. No.: B13650790
M. Wt: 196.13 g/mol
InChI Key: GPAQQSIARCNYTP-UHFFFAOYSA-N
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Description

5-Fluoro-3-methoxy-2-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O3 It is a derivative of benzonitrile, featuring a fluorine atom, a methoxy group, and a nitro group as substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-3-methoxy-2-nitrobenzonitrile can be synthesized through a multi-step process starting from 3-methoxybenzonitrile. The synthetic route typically involves:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methoxy-2-nitrobenzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The nitro and fluorine groups make the benzene ring more susceptible to nucleophilic attack.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: 5-Fluoro-3-methoxy-2-aminobenzonitrile.

    Oxidation: 5-Fluoro-3-methoxy-2-nitrobenzoic acid.

Scientific Research Applications

5-Fluoro-3-methoxy-2-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methoxy-2-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

5-Fluoro-3-methoxy-2-nitrobenzonitrile can be compared with other similar compounds, such as:

    2-Fluoro-5-nitrobenzonitrile: Similar structure but with different positions of the substituents, leading to different reactivity and applications.

    3-Methoxy-4-nitrobenzonitrile:

    5-Fluoro-2-nitrobenzonitrile: Similar to this compound but without the methoxy group, leading to different chemical behavior.

Properties

Molecular Formula

C8H5FN2O3

Molecular Weight

196.13 g/mol

IUPAC Name

5-fluoro-3-methoxy-2-nitrobenzonitrile

InChI

InChI=1S/C8H5FN2O3/c1-14-7-3-6(9)2-5(4-10)8(7)11(12)13/h2-3H,1H3

InChI Key

GPAQQSIARCNYTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1[N+](=O)[O-])C#N)F

Origin of Product

United States

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